- 2,3-Dihydrobenzoxazepin-4(5H)-one compounds as RIP1 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Cas no 958488-72-7 ((S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride)

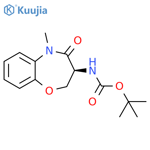

![(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride structure](https://fr.kuujia.com/scimg/cas/958488-72-7x500.png)

958488-72-7 structure

Nom du produit:(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

Numéro CAS:958488-72-7

Le MF:C10H13ClN2O2

Mégawatts:228.675421476364

CID:2360015

(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Propriétés chimiques et physiques

Nom et identifiant

-

- (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

- LGLCJIIJYYSZRU-FJXQXJEOSA-N

- 7-(S)-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-azabenzocyclohepten-8-one hydrochloride

- 3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

- (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one, hydrochloride

- (3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride

- (3S)-3-Amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one hydrochloride

- [(3S)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]ammonium chloride

- (S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

-

- Piscine à noyau: 1S/C10H12N2O2.ClH/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1

- La clé Inchi: LGLCJIIJYYSZRU-FJXQXJEOSA-N

- Sourire: CN1C(=O)[C@@H](N)COC2C=CC=CC1=2.Cl

Propriétés calculées

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 15

- Nombre de liaisons rotatives: 0

- Complexité: 232

- Surface topologique des pôles: 55.6

(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6486853-10.0g |

(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |

958488-72-7 | 95% | 10g |

$6390.0 | 2023-05-23 | |

| Enamine | EN300-6486853-1.0g |

(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |

958488-72-7 | 95% | 1g |

$1485.0 | 2023-05-23 | |

| Chemenu | CM341121-100mg |

3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride |

958488-72-7 | 95%+ | 100mg |

$616 | 2024-07-18 | |

| 1PlusChem | 1P01EJTF-50mg |

(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |

958488-72-7 | 95% | 50mg |

$487.00 | 2023-12-15 | |

| Aaron | AR01EK1R-500mg |

(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |

958488-72-7 | 95% | 500mg |

$1618.00 | 2023-12-14 | |

| Aaron | AR01EK1R-250mg |

(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |

958488-72-7 | 98% | 250mg |

$620.00 | 2025-02-10 | |

| Ambeed | A934753-1g |

(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride |

958488-72-7 | 98% | 1g |

$1549.0 | 2025-03-18 | |

| A2B Chem LLC | AX57683-250mg |

(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride |

958488-72-7 | 95% | 250mg |

$809.00 | 2024-07-18 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02205-5g |

(S)-3-AMINO-5-METHYL-2,3-DIHYDROBENZO[B][1,4]OXAZEPIN-4(5H)-ONE HCL |

958488-72-7 | 95%% | 5g |

$2230 | 2023-09-07 | |

| ChemScence | CS-0099908-250mg |

3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride |

958488-72-7 | 250mg |

$815.0 | 2022-04-26 |

(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Méthode de production

Méthode de production 1

Conditions de réaction

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ; 10 min, 0 °C; 1 h, 0 °C

Référence

- Preparation of imidazolinone derivatives as RIP1 inhibitor and its application in inflammatory disease, China, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Methanol , 1,4-Dioxane ; 15 h, rt

Référence

- Process and intermediates for preparing benzoxazepines, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ; 3 h, rt

Référence

- DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors, Journal of Medicinal Chemistry, 2016, 59(5), 2163-2178

Méthode de production 5

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 3 h, rt

Référence

- Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases, Journal of Medicinal Chemistry, 2017, 60(4), 1247-1261

Méthode de production 6

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt

Référence

- Preparation of benzo[b][1,4]oxazepine derivative for the treatment of kinase-related disease, Korea, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

Référence

- Preparation of N-(4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)- and N-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-2-alkoxy-3,4,5-trihydroxyalkylamides and their compositions containing them for treating antiproliferative diseases, particularly cancer, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 3 h, rt

Référence

- Fused ring heteroaryl compounds as RIPK1 inhibitors and their preparation, United States, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ; 3 h, rt

Référence

- Preparation of heterocyclic amides as RIP1 kinase inhibitors for therapy, Korea, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Hydrochloric acid ; rt

Référence

- Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer, ACS Medicinal Chemistry Letters, 2019, 10(6), 857-862

(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Raw materials

(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Preparation Products

(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Littérature connexe

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

958488-72-7 ((S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride) Produits connexes

- 2137030-47-6(2-(4R)-1,3-thiazolidin-4-ylpyrimidine)

- 1353955-62-0(2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide)

- 1315498-97-5((1r,4r)-4-methanesulfonylcyclohexan-1-amine)

- 2171302-35-3((3S)-3-{(benzyloxy)carbonylamino}-3-(2,2-dimethylcyclopropyl)propanoic acid)

- 55716-21-7(6-ethoxy-1,7-naphthyridin-8-amine)

- 2680572-68-1(3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

- 1780105-56-7(4-Bromo-5-chloro-1-methylpyrazole-3-carboxylic acid)

- 1227591-80-1(5-Fluoro-3-(pyridin-4-yl)pyridine-2-acetonitrile)

- 2034253-83-1(6-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)-1,2,3,4-tetrahydroquinoline)

- 1173019-46-9(3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:958488-72-7)(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

Pureté:99%/99%/99%

Quantité:100mg/250mg/1g

Prix ($):277.0/470.0/1267.0